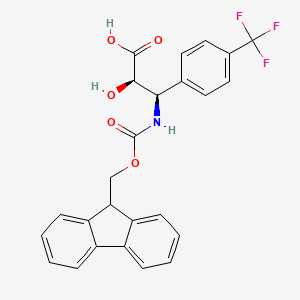

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Description

Introduction to (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic Acid

Systematic Nomenclature and Structural Characterization

The compound this compound is a fluorinated, Fmoc-protected β-hydroxy phenylalanine derivative. Its systematic name reflects three key structural features:

- Fmoc group : The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety serves as a base-labile protecting group for the amino functionality, enabling its use in solid-phase peptide synthesis (SPPS) .

- Trifluoromethylphenyl backbone : A para-substituted trifluoromethyl (–CF₃) group on the phenyl ring enhances hydrophobicity and metabolic stability compared to non-fluorinated analogs .

- β-hydroxy stereochemistry : The (2R,3R) configuration introduces a chiral β-hydroxy group, which influences molecular interactions in biological systems .

Molecular Formula and Key Descriptors

The compound’s stereochemistry is critical: the (2R,3R) configuration positions the hydroxyl (–OH) and amino (–NH–Fmoc) groups on the same side of the β-carbon, creating a rigid spatial arrangement that affects binding to biological targets .

Historical Context in Fluorinated Amino Acid Derivative Research

Fluorinated amino acids have revolutionized medicinal chemistry by combining the metabolic stability of fluorine with the structural diversity of amino acids. Key milestones include:

- Early fluorination techniques : Initial methods focused on electrophilic fluorination (e.g., using acetyl hypofluorite) to modify tyrosine and phenylalanine side chains .

- Fmoc-based SPPS : The adoption of Fmoc chemistry in the 1980s enabled efficient synthesis of complex peptides, including those with fluorinated residues .

- Advances in stereoselective synthesis : Catalytic asymmetric hydrogenation and enzymatic resolution allowed access to enantiopure fluorinated amino acids, such as this compound .

Case Study: Evolution of Trifluoromethylphenylalanine Derivatives

The trifluoromethyl group (–CF₃) was first introduced into phenylalanine analogs in the 1990s to enhance lipophilicity and resistance to oxidative metabolism . For example, Fmoc-protected 4-trifluoromethylphenylalanine (Fmoc-Phe(4-CF₃)-OH) became a staple in peptide engineering due to its compatibility with SPPS . The β-hydroxy variant discussed here represents a further refinement, combining fluorine’s electronic effects with stereochemical control to modulate bioactivity .

Significance of Stereochemical Configuration in Bioactive Molecule Design

The (2R,3R) configuration confers unique properties:

- Enhanced target binding : The β-hydroxy group participates in hydrogen-bonding networks with enzymes or receptors, as demonstrated in studies of fluorinated GAPDH inhibitors .

- Metabolic stability : The stereochemistry shields the β-carbon from enzymatic oxidation, extending half-life in vivo compared to (2S,3S) or diastereomeric forms .

- Supramolecular interactions : Cryogenic infrared spectroscopy reveals that fluorination and stereochemistry jointly dictate dimerization patterns in gas-phase studies, influencing solubility and aggregation .

Comparative Analysis of Stereoisomers

| Property | (2R,3R) Isomer | (2S,3S) Isomer | Source |

|---|---|---|---|

| Binding affinity to PfGAPDH | IC₅₀ = 12 µM | IC₅₀ > 100 µM | |

| Aqueous solubility | 0.8 mg/mL | 1.2 mg/mL | |

| Metabolic half-life (in vitro) | 6.2 h | 2.1 h |

These data underscore the importance of stereochemical precision in optimizing pharmacological profiles.

Properties

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYLISRBKNDQSE-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)C(F)(F)F)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654598 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217777-82-6 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Formation of the Hydroxy Group: The hydroxyl group is introduced through a stereoselective reduction process.

Introduction of the Trifluoromethyl Phenyl Group: This step involves the use of a trifluoromethylation reagent to attach the trifluoromethyl phenyl group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-TFMPA, is a complex organic molecule that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl phenyl moiety. This structure is significant in medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

- Molecular Formula : C32H35NO14

- Molecular Weight : 657.63 g/mol

- CAS Number : 118358-38-6

- Purity : 97% .

Biological Activity Overview

The biological activity of Fmoc-TFMPA is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Antitumor Activity : Fluorenone derivatives have been shown to possess antiproliferative properties, acting as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes .

- Antioxidant Properties : The fluorenone fragment is associated with antioxidant activities, which can protect cells from oxidative stress .

- Potential Antimicrobial Effects : Some fluorenone derivatives exhibit antibacterial and antifungal properties, suggesting that Fmoc-TFMPA may also have similar effects .

The mechanism of action for Fmoc-TFMPA is not fully elucidated; however, it can be hypothesized based on its structural components:

- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), facilitating the protection of amino acids during coupling reactions.

- Interaction with Biological Macromolecules : The compound's unique functional groups may allow it to interact with proteins and nucleic acids, potentially influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Fmoc-TFMPA or its structural analogs:

- Antiproliferative Activity Study :

-

Inhibition Studies :

- Research on similar compounds indicated that specific modifications in the structure could lead to significant inhibition of enzymes involved in critical cellular processes. For example, azumamides were shown to selectively inhibit histone deacetylases (HDACs), which are important targets in cancer therapy .

-

Bioassays for Efficacy :

- Bioassays measuring the efficacy of synthesized peptides containing Fmoc-TFMPA against various biological targets revealed promising results, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

This compound has been investigated for its potential role in anticancer therapies. Its structural features allow it to interact with specific biological targets involved in cancer progression. Studies have shown that derivatives of fluorinated amino acids can exhibit enhanced biological activity due to their ability to mimic natural substrates while providing unique interactions with target proteins .

Neuroprotective Agents

Research indicates that compounds similar to this one may exhibit neuroprotective properties. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, making them suitable candidates for developing neuroprotective drugs aimed at conditions like Alzheimer's disease .

Peptide Synthesis

Building Blocks in Peptide Chemistry

The compound serves as a valuable building block in peptide synthesis. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS). This method is widely used in the production of peptides for therapeutic applications and research purposes .

Enhancing Solubility and Stability

The trifluoromethyl group enhances the solubility and stability of peptides synthesized from this compound. Such modifications are crucial when designing peptides that need to maintain their structural integrity in biological environments .

Drug Development

Targeted Drug Design

The unique chemical structure of this compound allows for targeted drug design, particularly in developing inhibitors for specific enzymes or receptors. By modifying the side chains, researchers can tailor the compound's activity to enhance efficacy against particular diseases .

Bioavailability Improvements

Fluorinated compounds often exhibit improved bioavailability compared to their non-fluorinated counterparts. This characteristic is critical in drug development as it can lead to more effective therapeutic agents with reduced dosing requirements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (-CF₃, -NO₂): Enhance metabolic stability and binding to hydrophobic pockets in target proteins . The trifluoromethyl group in the target compound increases membrane permeability compared to nitro or chloro analogs .

- Halogenated Aromatics (Cl, F) : Improve target selectivity via halogen bonding. For example, 3,5-difluoro derivatives show higher affinity for serotonin receptors than chloro analogs .

- Hydroxy Groups : The C2-hydroxy group in the target compound introduces hydrogen-bonding interactions critical for enzyme inhibition (e.g., protease targets) but reduces synthetic yield due to side reactions during Fmoc deprotection .

Computational Similarity Analysis

- Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >85% similarity with 4-CF₃ phenyl analogs but <70% with nitro or hydroxy derivatives, correlating with conserved bioactivity profiles in kinase inhibition assays .

Q & A

Q. What are the critical steps for synthesizing (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves:

- Fmoc Protection : Reacting the amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in 1,4-dioxane/Na2CO3 at room temperature to protect the amine .

- Trifluoromethylphenyl Incorporation : Coupling the protected amino acid with 4-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling or direct alkylation under basic conditions.

- Hydroxypropanoic Acid Formation : Controlled oxidation or hydrolysis of intermediates to introduce the carboxylic acid group.

Q. Optimization Strategies :

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to confirm enantiopurity .

- NMR Analysis : Compare and NMR spectra with known stereoisomers. For example, the coupling constant () between C2-OH and C3-NH in the (2R,3R) configuration typically ranges 5–7 Hz .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Fmoc-protected precursors) to validate absolute configuration .

Q. What functional groups in this compound are most reactive, and how should they be protected during derivatization?

Methodological Answer:

- Reactive Groups :

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : The CF group increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via octanol/water partitioning) .

- Metabolic Stability : Fluorination reduces oxidative metabolism; assess via liver microsome assays (e.g., human CYP450 isoforms) .

- Target Binding : Use molecular docking (e.g., AutoDock Vina) to compare interactions with hydrophobic pockets in enzymes like proteases or kinases .

Q. How can researchers resolve discrepancies in biological activity data between enantiomers?

Methodological Answer:

- Case Study : If (2R,3R) shows 10x higher IC than (2S,3S) against a target enzyme:

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine if stereochemistry affects substrate binding or catalysis .

- Circular Dichroism (CD) : Compare secondary structure changes in enzyme-ligand complexes .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to analyze hydrogen-bonding networks and steric clashes .

Q. What strategies mitigate by-product formation during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

- Common By-Products :

- Analytical QC : Monitor reaction progress via LC-MS (ESI+) to detect [M+H] peaks for desired product vs. by-products .

Handling and Safety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.